molecular formula C26H30FN5O4 B2967244 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1331280-70-6

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2967244
CAS No.: 1331280-70-6
M. Wt: 495.555
InChI Key: SWZAELAJXPWUME-UHFFFAOYSA-N
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Description

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C26H30FN5O4 and its molecular weight is 495.555. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

Research has investigated the role of orexin receptors in compulsive behaviors, including compulsive food consumption. The study by Piccoli et al. (2012) examined the effects of various orexin receptor antagonists, including compounds structurally related to N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, on binge eating in rats. The findings suggest that selective antagonism at orexin-1 receptors could represent a novel pharmacological approach to treating eating disorders with a compulsive component, highlighting a potential application in understanding and managing such conditions (Piccoli et al., 2012).

Neurokinin-1 Receptor Antagonism

Compounds related to this compound have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. Ladduwahetty et al. (1996) describe the synthesis and biological evaluation of N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as potent and orally active human NK1 antagonists. These findings are significant for the development of new therapeutic agents targeting conditions mediated by NK1 receptors, such as depression and anxiety (Ladduwahetty et al., 1996).

Molecular Imaging Studies

Another area of research involves the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a potential radiotracer for studying CB1 cannabinoid receptors in the brain. This work demonstrates the compound's relevance in neuroscience research, particularly for investigating the role of cannabinoid receptors in various neurological and psychiatric disorders (Katoch-Rouse & Horti, 2003).

Cyclooxygenase 2 Inhibition

Srinivas et al. (2015) focused on the synthesis of novel oxazine derivatives, including compounds with structural similarities to this compound, demonstrating specific targeting of cyclooxygenase 2 (COX2). These findings have implications for developing new anti-inflammatory therapies by inhibiting COX2 activity, which is involved in the inflammatory process and pain perception (Srinivas et al., 2015).

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN5O4/c27-19-7-9-20(10-8-19)30-26(36)31-14-11-18(12-15-31)17-28-24(34)25(35)29-21-4-3-5-22(16-21)32-13-2-1-6-23(32)33/h3-5,7-10,16,18H,1-2,6,11-15,17H2,(H,28,34)(H,29,35)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZAELAJXPWUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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